molecular formula C6H6N6 B2906355 N-(2H-Tetrazol-5-yl)pyridin-3-amine CAS No. 2110696-13-2

N-(2H-Tetrazol-5-yl)pyridin-3-amine

Cat. No.: B2906355
CAS No.: 2110696-13-2
M. Wt: 162.156
InChI Key: AEADSMOAMYGFFK-UHFFFAOYSA-N
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Description

N-(2H-Tetrazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-Tetrazol-5-yl)pyridin-3-amine typically involves multistep reactions. One common method includes the reaction of pyridine-3-amine with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2H-Tetrazol-5-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2H-Tetrazol-5-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids or amides.

    Medicine: Explored for its antimicrobial and antineoplastic properties.

Mechanism of Action

The mechanism of action of N-(2H-Tetrazol-5-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-Tetrazol-5-yl)pyridin-2-amine
  • N-(2H-Tetrazol-5-yl)pyridin-4-amine
  • 1-(2H-Tetrazol-5-yl)pyridin-3-amine

Uniqueness

N-(2H-Tetrazol-5-yl)pyridin-3-amine is unique due to its specific positioning of the tetrazole and pyridine rings, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

IUPAC Name

N-(2H-tetrazol-5-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c1-2-5(4-7-3-1)8-6-9-11-12-10-6/h1-4H,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEADSMOAMYGFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110696-13-2
Record name N-(2H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine
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